3-Chloro-5-(2-fluoroethoxy)benzoic acid
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Overview
Description
3-Chloro-5-(2-fluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H8ClFO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 3-position and a 2-fluoroethoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2-fluoroethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-chlorobenzoic acid.
Etherification: The 3-chlorobenzoic acid undergoes etherification with 2-fluoroethanol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the 2-fluoroethoxy group.
Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(2-fluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-5-(2-fluoroethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-fluoroethoxy)benzoic acid depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The presence of the chlorine and fluoroethoxy groups can influence its binding affinity and specificity, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)benzoic acid
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 5-Chloro-2-(2-fluoroethoxy)benzoic acid
Uniqueness
3-Chloro-5-(2-fluoroethoxy)benzoic acid is unique due to the specific positioning of the chlorine and fluoroethoxy groups on the benzene ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-chloro-5-(2-fluoroethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c10-7-3-6(9(12)13)4-8(5-7)14-2-1-11/h3-5H,1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKSOTSVTMFFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCCF)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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